molecular formula C12H12N2S B14638755 1-(2-Thienyl)ethanone phenylhydrazone CAS No. 55968-17-7

1-(2-Thienyl)ethanone phenylhydrazone

Cat. No.: B14638755
CAS No.: 55968-17-7
M. Wt: 216.30 g/mol
InChI Key: QWAZWODLXPIHLO-UHFFFAOYSA-N
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Description

1-(2-Thienyl)ethanone phenylhydrazone is an organic compound with the molecular formula C12H12N2S It is a derivative of phenylhydrazone and contains a thienyl group, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Thienyl)ethanone phenylhydrazone can be synthesized through the reaction of 1-(2-thienyl)ethanone with phenylhydrazine. The reaction typically involves mixing the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)ethanone phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenylhydrazone group can participate in substitution reactions, where different substituents replace the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazones.

Scientific Research Applications

1-(2-Thienyl)ethanone phenylhydrazone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)ethanone phenylhydrazone involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Thienyl)ethanone hydrazone
  • 1-(2-Thienyl)ethanone (1-(2-thienyl)ethylidene)hydrazone

Uniqueness

1-(2-Thienyl)ethanone phenylhydrazone is unique due to the presence of both the thienyl and phenylhydrazone groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

55968-17-7

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

N-(1-thiophen-2-ylethylideneamino)aniline

InChI

InChI=1S/C12H12N2S/c1-10(12-8-5-9-15-12)13-14-11-6-3-2-4-7-11/h2-9,14H,1H3

InChI Key

QWAZWODLXPIHLO-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CS2

Origin of Product

United States

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